2,2-dimethyl-N-[(1-oxo-3H-2-benzofuran-5-yl)carbamoyl]propanamide
Description
2,2-dimethyl-N-[(1-oxo-3H-2-benzofuran-5-yl)carbamoyl]propanamide is a synthetic organic compound that features a benzofuran moiety
Properties
IUPAC Name |
2,2-dimethyl-N-[(1-oxo-3H-2-benzofuran-5-yl)carbamoyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)12(18)16-13(19)15-9-4-5-10-8(6-9)7-20-11(10)17/h4-6H,7H2,1-3H3,(H2,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQPJJRVAIKLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=O)NC1=CC2=C(C=C1)C(=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(1-oxo-3H-2-benzofuran-5-yl)carbamoyl]propanamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones with appropriate reagents.
Amidation Reaction: The benzofuran core is then subjected to an amidation reaction with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[(1-oxo-3H-2-benzofuran-5-yl)carbamoyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2-dimethyl-N-[(1-oxo-3H-2-benzofuran-5-yl)carbamoyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[(1-oxo-3H-2-benzofuran-5-yl)carbamoyl]propanamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-[(1-oxo-3H-2-benzofuran-4-yl)carbamoyl]propanamide
- 2,2-dimethyl-N-[(1-oxo-3H-2-benzofuran-6-yl)carbamoyl]propanamide
Uniqueness
2,2-dimethyl-N-[(1-oxo-3H-2-benzofuran-5-yl)carbamoyl]propanamide is unique due to the specific position of the substituents on the benzofuran ring, which can significantly influence its chemical reactivity and biological activity. This positional specificity can lead to different interactions with molecular targets and distinct biological effects compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
